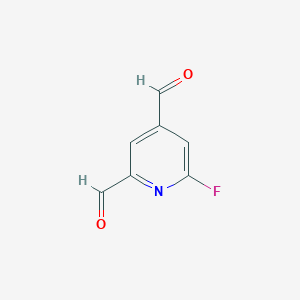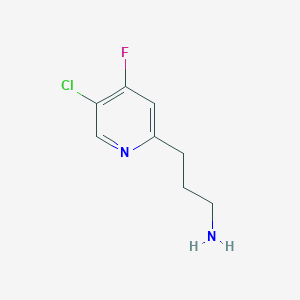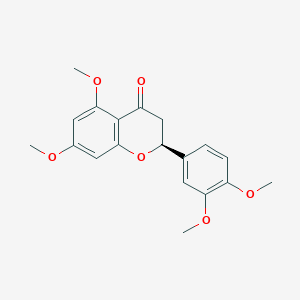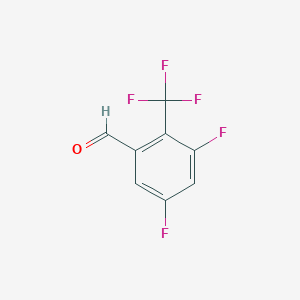
6-Fluoropyridine-2,4-dicarbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Fluoropyridine-2,4-dicarbaldehyde is a fluorinated pyridine derivative with the molecular formula C7H4FNO2 and a molecular weight of 153.11 g/mol This compound is characterized by the presence of two aldehyde groups at the 2 and 4 positions of the pyridine ring, along with a fluorine atom at the 6 position
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the fluorination of pyridine derivatives using reagents such as AlF3 and CuF2 at high temperatures (450–500°C) . Another approach involves the reaction of 3-bromo-2-nitropyridine with Bu4N+F− in DMF at room temperature to form 2-fluoro-3-bromopyridine .
Industrial Production Methods
Industrial production methods for fluorinated pyridines often involve large-scale fluorination reactions using specialized equipment to handle the high temperatures and reactive fluorinating agents. The choice of method depends on factors such as yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
6-Fluoropyridine-2,4-dicarbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde groups can be reduced to primary alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 6-Fluoropyridine-2,4-dicarboxylic acid.
Reduction: 6-Fluoropyridine-2,4-dimethanol.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
6-Fluoropyridine-2,4-dicarbaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular imaging.
Medicine: Explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Mechanism of Action
The mechanism of action of 6-Fluoropyridine-2,4-dicarbaldehyde is largely determined by its functional groups. The aldehyde groups can form covalent bonds with nucleophiles, making it a useful intermediate in various chemical reactions. The fluorine atom, being highly electronegative, can influence the electronic properties of the pyridine ring, affecting its reactivity and interactions with other molecules .
Comparison with Similar Compounds
Similar Compounds
2-Fluoropyridine-6-carboxaldehyde: Similar structure but with a single aldehyde group.
6-Fluoropyridine-2-carboxaldehyde: Similar structure but with a single aldehyde group.
2,6-Difluoropyridine: Contains two fluorine atoms but no aldehyde groups.
Uniqueness
6-Fluoropyridine-2,4-dicarbaldehyde is unique due to the presence of two aldehyde groups and a fluorine atom, which confer distinct reactivity and properties compared to other fluorinated pyridines. This combination of functional groups makes it a versatile intermediate in organic synthesis and a valuable compound in various research applications .
Properties
Molecular Formula |
C7H4FNO2 |
|---|---|
Molecular Weight |
153.11 g/mol |
IUPAC Name |
6-fluoropyridine-2,4-dicarbaldehyde |
InChI |
InChI=1S/C7H4FNO2/c8-7-2-5(3-10)1-6(4-11)9-7/h1-4H |
InChI Key |
BONNQTSHZMFVEL-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(N=C1C=O)F)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![[2-Hydroxy-6-(methoxycarbonyl)pyridin-4-YL]acetic acid](/img/structure/B14859822.png)
![(2-([3-(1H-Imidazol-1-YL)propyl]amino)pyrimidin-5-YL)boronic acid](/img/structure/B14859830.png)

![N-(4-methylphenyl)-4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxamide](/img/structure/B14859846.png)
![(2S)-2-[1-[3,5-bis(trifluoromethyl)phenyl]ethoxymethyl]-5-nitro-2-phenylpiperidine](/img/structure/B14859857.png)
![2-{[(2-Ethylphenyl)amino]methyl}-6-methoxyphenol](/img/structure/B14859860.png)
![2-chloro-N-[1-(4-oxo-3,4-dihydro-2-quinazolinyl)ethyl]-N-pentylacetamide](/img/structure/B14859867.png)
![2-[[(2R)-2-amino-3-hydroxypropanoyl]amino]-2-[2-[2-(aminomethyl)-3-hydroxy-5-oxo-1,2-dihydropyrrol-4-yl]-2-oxoethyl]propanedioic acid](/img/structure/B14859872.png)
![2-{[(4-Isopropylphenyl)amino]methyl}-6-methoxyphenol](/img/structure/B14859875.png)
![7-(4-Fluorophenyl)-2-methylthieno[3,2-d]pyrimidin-4-ol](/img/structure/B14859876.png)

